Product packaging for 4-Amino-2-fluoro-5-methoxybenzamide(Cat. No.:CAS No. 917909-50-3)

4-Amino-2-fluoro-5-methoxybenzamide

Cat. No.: B3302589
CAS No.: 917909-50-3
M. Wt: 184.17 g/mol
InChI Key: RNPNRGJSYWGGEM-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-5-methoxybenzamide (CAS 1823344-98-4) is a benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C 8 H 9 FN 2 O 2 and it has a molecular weight of 184.17 g/mol . This compound is recognized for its role as a crucial synthetic intermediate in the development of novel therapeutic agents. Its primary research value lies in its application as a key building block for the synthesis of advanced small molecule drugs. Scientific literature indicates that closely related fluoro- and methoxy-substituted benzamide compounds are critical intermediates in the production of second-generation antiandrogen medications, such as Enzalutamide (MDV3100), which is used for the treatment of advanced castration-resistant prostate cancer (CRPC) . These drugs function by inhibiting androgen receptor signaling, a key pathway in the progression of prostate cancer . Researchers utilize this compound to explore new synthetic pathways and develop more efficient, cleaner production processes that minimize environmental waste, moving away from traditional methods that generate significant amounts of toxic byproducts . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FN2O2 B3302589 4-Amino-2-fluoro-5-methoxybenzamide CAS No. 917909-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-fluoro-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3H,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPNRGJSYWGGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739026
Record name 4-Amino-2-fluoro-5-methoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-50-3
Record name 4-Amino-2-fluoro-5-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917909-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-fluoro-5-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Amino-2-fluoro-5-methoxybenzamide Scaffolds

The established synthetic pathways to this compound and its derivatives typically involve a multi-step sequence starting from commercially available precursors. These routes are characterized by the strategic introduction of the fluorine, methoxy (B1213986), and amino functionalities, followed by the formation of the amide group.

Precursor Synthesis and Intermediate Derivatization

A common strategy for the synthesis of polysubstituted benzamides like the target molecule begins with a suitably substituted benzoic acid or a precursor that can be readily converted to the carboxylic acid. A plausible and documented approach for a related compound, 4-amino-2-fluoro-N-methyl-benzamide, initiates with the oxidation of 2-fluoro-4-nitrotoluene (B45272). google.comchemicalbook.com This method can be adapted for the synthesis of the this compound core.

A key intermediate is the corresponding nitro-substituted benzoic acid. For instance, the synthesis of 2-fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene can be achieved through oxidation using potassium permanganate (B83412) in the presence of a phase transfer catalyst, with reported yields around 74%. chemicalbook.com

Alternatively, a synthetic route can commence from a precursor already containing the methoxy group. For example, the nitration of 4-fluoro-2-methoxybenzoic acid is a viable step. The directing effects of the electron-donating methoxy group (ortho-, para-directing) and the electron-withdrawing carboxylic acid group (meta-directing) are crucial in determining the position of the incoming nitro group. Nitration of 4-fluoro-2-methoxybenzoic acid with fuming nitric acid in concentrated sulfuric acid can lead to the formation of 4-fluoro-2-methoxy-5-nitrobenzoic acid.

Once the nitro-substituted benzoic acid is obtained, the subsequent step is the reduction of the nitro group to an amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron or tin in an acidic medium. The catalytic hydrogenation approach is often preferred due to its cleaner reaction profile and high yields. For example, the reduction of a similar compound, 2-fluoro-N-methyl-4-nitrobenzamide, using Pd/C catalyst has been reported to afford the corresponding 4-amino derivative in 98% yield. chemicalbook.com

A summary of a potential synthetic route for the precursor 4-amino-2-fluoro-5-methoxybenzoic acid is presented in the table below.

Step Reactant Reagents and Conditions Product Yield Reference
14-Fluoro-2-methoxybenzoic acidFuming nitric acid, concentrated sulfuric acid, 0-5 °C4-Fluoro-2-methoxy-5-nitrobenzoic acidNot specifiedN/A
24-Fluoro-2-methoxy-5-nitrobenzoic acidH₂, Pd/C, solvent (e.g., ethanol)4-Amino-2-fluoro-5-methoxybenzoic acidHigh (expected) chemicalbook.com (by analogy)

Strategies for Regioselective Fluorination

The regioselective introduction of a fluorine atom onto an aromatic ring is a critical aspect of the synthesis of fluorinated benzamides. In the context of this compound, the synthetic strategies often rely on starting materials that already possess the fluorine atom at the desired position. This approach circumvents the challenges associated with direct, late-stage fluorination, which can often lead to mixtures of isomers.

Starting materials such as 2-fluoro-4-nitrotoluene or 4-fluoro-2-methoxybenzoic acid are commercially available or can be synthesized via established methods. The synthesis of these precursors often involves nucleophilic aromatic substitution reactions on highly activated aromatic rings or diazotization-fluorination sequences (Balz-Schiemann reaction) on corresponding anilines. By utilizing these pre-fluorinated building blocks, the regioselectivity of the fluorine substitution is controlled from the outset of the synthetic sequence.

Amidation and Functional Group Interconversions

The final key step in the synthesis of this compound is the formation of the primary amide group from the corresponding carboxylic acid, 4-amino-2-fluoro-5-methoxybenzoic acid. Several standard amidation methods can be employed.

One common approach involves the activation of the carboxylic acid. This can be achieved by converting the benzoic acid into a more reactive derivative, such as an acyl chloride. Treatment of 4-amino-2-fluoro-5-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride. Subsequent reaction of the acyl chloride with ammonia (B1221849) would provide the desired this compound. A patent for a related compound describes the formation of an N-methyl amide by treating the acyl chloride with methylamine. google.com

Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling reagents. A variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. A patent for a related complex molecule describes the coupling of 5-fluoro-2-methoxybenzoic acid with an amine using T3P® (propane phosphonic acid anhydride) as the coupling agent.

The table below outlines plausible amidation strategies.

Method Starting Material Reagents and Conditions Product Reference
Acyl Chloride Formation4-Amino-2-fluoro-5-methoxybenzoic acid1. Thionyl chloride or oxalyl chloride2. AmmoniaThis compound google.com (by analogy)
Peptide Coupling4-Amino-2-fluoro-5-methoxybenzoic acidEDCI, HOBt, Ammonia, DMFThis compoundGeneral Method
T3P® Coupling4-Amino-2-fluoro-5-methoxybenzoic acidT3P®, Ammonia, suitable solventThis compound (by analogy)

Novel Synthetic Approaches and Catalyst Development

While established routes provide reliable access to benzamide (B126) scaffolds, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic methods.

Flow Chemistry and Green Chemistry Applications in Benzamide Synthesis

The principles of green chemistry and the application of flow chemistry are increasingly being applied to the synthesis of amides to improve efficiency, safety, and environmental impact. Green chemistry approaches aim to reduce waste and use less hazardous substances. For benzamide synthesis, this can involve solvent-free reaction conditions or the use of more environmentally benign solvents.

Flow chemistry, which involves performing reactions in a continuous-flow reactor, offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput synthesis. The amidation of carboxylic acids, including those with functionalities similar to the target molecule, can be effectively translated to flow processes, often with reduced reaction times and improved yields.

Asymmetric Synthesis of Chiral Benzamide Derivatives

While this compound itself is achiral, the development of asymmetric methods for the synthesis of chiral benzamide derivatives is a significant area of research. If the amide nitrogen were to be substituted with two different groups, a chiral center would be created. Asymmetric synthesis of such chiral amides can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

For instance, the enantioselective reduction of a prochiral ketone precursor to a chiral alcohol, which is then elaborated to the chiral benzamide, represents one possible approach. Another strategy involves the kinetic resolution of a racemic amine or carboxylic acid precursor using a chiral catalyst or enzyme. While not directly applied to the synthesis of the title compound, these advanced methodologies highlight the potential for creating stereochemically defined analogs for various applications.

Radiosynthesis and Radiolabeling Techniques for Imaging Probes

The development of positron emission tomography (PET) imaging probes is a critical area of research in nuclear medicine, enabling the non-invasive in vivo study of various physiological and pathological processes. The synthesis of these probes involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into a biologically active molecule. While specific literature detailing the radiosynthesis of this compound was not identified in the reviewed sources, established radiolabeling methodologies for structurally similar benzamide derivatives provide a strong basis for its potential synthesis as a PET radiotracer. These methods typically focus on the late-stage introduction of the radionuclide to maximize radiochemical yield and minimize synthesis time, which is crucial due to the short half-lives of PET isotopes (¹⁸F: ~110 minutes; ¹¹C: ~20 minutes).

The primary strategies for radiolabeling benzamide analogues involve nucleophilic substitution reactions to introduce either ¹⁸F or ¹¹C. The choice of radionuclide and synthetic route depends on several factors, including the desired biological target, the availability of suitable precursors, and the required imaging characteristics.

For the introduction of fluorine-18, a common approach is the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride. In the context of benzamide derivatives, this often involves the N-alkylation of a des-alkyl precursor with an ¹⁸F-labeled alkyl halide. For instance, the radiosynthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[N-(2-[¹⁸F]fluoroethyl)-N-methylsulfonyl]amino-2-methoxybenzamide ([¹⁸F]FSABZM), a dopamine (B1211576) D2 receptor imaging agent, was achieved through nucleophilic fluorination. iaea.org The precursor, a mesylate derivative, was reacted with [¹⁸F]fluoride complexed with Kryptofix 2.2.2 (K₂₂₂) to displace the mesylate and form the [¹⁸F]fluoroethyl group. iaea.org This reaction yielded the final product with a radiochemical purity of over 97% after purification. iaea.org A similar strategy could theoretically be applied to a precursor of this compound.

Another established method for ¹⁸F-labeling involves radiofluorination of aromatic rings, which can be achieved using precursors like nitro or trialkyltin derivatives. The production of radiofluorinated aryl tyrosine analogs, for example, has been successfully accomplished through the radiofluorination of organotin precursors in the presence of a copper catalyst and nucleophilic [¹⁸F]F⁻. nih.gov

Carbon-11 labeling is typically achieved by the reaction of a precursor with a ¹¹C-labeled electrophile, most commonly [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is particularly useful for introducing a [¹¹C]methyl group onto a nitrogen or oxygen atom within the molecule. The radiosynthesis of a carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential PET tracer for dopamine D4 receptors, was accomplished by reacting the corresponding phenol (B47542) precursor with [¹¹C]methyl iodide to form the [¹¹C]methoxy group. nih.gov This O-methylation reaction is a well-established and efficient method for introducing ¹¹C into benzamide structures. nih.govnih.gov Given that this compound contains a methoxy group, a potential radiosynthesis route could involve the O-methylation of a corresponding 5-hydroxy precursor with a ¹¹C-methylating agent.

The table below summarizes the radiosynthesis of structurally related benzamide and other derivatives, which could serve as a reference for the potential development of radiolabeled this compound.

RadiotracerPrecursorLabeling MethodRadiochemical Yield (RCY)Reference
[¹⁸F]FSABZMMesylate precursorNucleophilic fluorination with K[¹⁸F]/K₂₂₂12-15% iaea.org
[¹¹C]N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamidePhenol precursorO-methylation with [¹¹C]methyl iodideNot Reported nih.gov
[¹⁸F]Fluoro-L-TIC(OH) derivativesOrganotin precursorCopper-mediated radiofluorination with [¹⁸F]F⁻19-28% (decay corrected) nih.gov
[¹¹C]K2Desmethyl precursorN-methylation with [¹¹C]methyl triflate~7% nih.gov
[¹¹C]5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamidePhenol precursorO-methylation with [¹¹C]CH₃INot Reported nih.gov
[¹⁸F]FIPMTrityl-protected precursorNucleophilic substitution on a pyridine (B92270) ring5% nih.gov

Following the radiolabeling reaction, the crude product mixture undergoes purification, typically using high-performance liquid chromatography (HPLC), to isolate the desired radiotracer from unreacted precursors and radiolabeled byproducts. The final product's identity, radiochemical purity, and specific activity are then confirmed using analytical techniques such as analytical HPLC and gas chromatography. The entire process, from synthesis to quality control, is usually automated to ensure reproducibility and radiation safety. nih.gov

Structure Activity Relationship Sar and Molecular Design

Positional and Electronic Effects of Substituents on Biological Potency

The substituents on the aromatic ring of 4-Amino-2-fluoro-5-methoxybenzamide play a crucial role in its pharmacodynamic and pharmacokinetic properties.

The 4-amino and 5-methoxy groups are key determinants of the pharmacological profile of substituted benzamides. In related compounds, the 4-amino group is often crucial for establishing key interactions with the target receptor. For instance, in a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, the introduction of a methyl group on the 4-amino nitrogen led to a significant increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov This suggests that the nature of the substituent on the 4-amino group can modulate receptor affinity.

The methoxy (B1213986) group at the 2-position, as seen in many potent benzamide (B126) antagonists of dopamine D2 and serotonin (B10506) 5-HT3 receptors, is also a critical feature. nih.govnih.gov Its position influences the conformation of the molecule and can participate in hydrogen bonding or steric interactions within the receptor binding pocket. Studies on related benzolactam derivatives have shown that the position of the methoxy group on the aromatic ring critically influences selectivity and affinity for dopamine receptors. redheracles.net For example, a 2-methoxy substitution can lead to high D2 receptor affinity, which is lost when the methoxy group is moved to the 4-position. redheracles.net

The fluorine atom at the 2-position of this compound significantly impacts its properties. Fluorine is a small, highly electronegative atom that can alter the electronic distribution of the aromatic ring, influence the pKa of nearby functional groups, and form favorable interactions with protein side chains. nih.gov The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. nih.gov

In studies of benzamide derivatives, fluorine substitution has been shown to increase binding affinity to target receptors. nih.govacs.org For instance, fluorinated benzamide derivatives exhibited increased binding affinity for the cereblon (CRBN) E3 ligase. nih.govacs.org The position of the fluorine atom is critical; studies on metabotropic glutamate (B1630785) receptor 5 (mGluR5) allosteric modulators showed that the differential placement of a fluoro substituent on the N-aryl benzamide ring had varying effects on affinity. nih.gov Furthermore, the ortho-fluoro substitution on benzamide and thiobenzamide (B147508) has been shown to suppress disorder in their crystal structures. acs.org

Rational Design of this compound Analogs

The rational design of analogs of this compound aims to optimize its pharmacological profile by modifying its structure. This can involve alterations to the amide moiety, side chains, or the core scaffold itself.

The amide moiety is a key pharmacophoric element in many biologically active compounds, but it can be susceptible to enzymatic degradation. Modifications to the amide group or its replacement with bioisosteres can lead to improved metabolic stability and pharmacokinetic properties. nih.gov

In the context of benzamide derivatives, modifications to the side chain attached to the amide nitrogen have a profound impact on potency and selectivity. For example, in a series of 4-amino-5-chloro-2-ethoxybenzamides, the nature of the heteroalicyclic ring in the side chain influenced gastroprokinetic activity. nih.gov Computer graphics-based molecular superimposition studies suggested that the direction of an N-benzyl group in the side chain greatly influences activity. nih.gov

Bioisosteric replacement is a common strategy in drug design to improve the properties of a lead compound while retaining its biological activity. vaia.com For the amide bond in benzamides, several bioisosteres have been explored, including heterocycles like oxadiazoles (B1248032) and triazoles. nih.govnih.govcambridgemedchemconsulting.comacs.org These replacements can mimic the geometry and electronic features of the amide group while offering improved metabolic stability. nih.gov For instance, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) in certain compounds resulted in equipotent molecules with enhanced metabolic stability. nih.gov

Scaffold hopping is another powerful technique used to discover novel chemical entities with similar biological activity to a known active compound but with a different core structure. uniroma1.itnih.govuniroma1.it This approach can lead to compounds with improved properties or novel intellectual property. uniroma1.it For benzamide derivatives, scaffold hopping could involve replacing the central benzamide core with other aromatic or heterocyclic systems that maintain the essential pharmacophoric features. nih.gov

Stereochemical Considerations in Pharmacophore Development

Stereochemistry plays a critical role in the interaction of drugs with their biological targets. For benzamide derivatives, the stereochemistry of substituents, particularly in the side chain, can dramatically influence receptor affinity and selectivity.

In a study of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, the optical resolution of a racemic compound revealed a significant separation of pharmacological activity. nih.gov The (R)-enantiomer exhibited strong affinity for both dopamine D2 and 5-HT3 receptors, whereas the (S)-enantiomer was a potent and selective 5-HT3 receptor antagonist. nih.gov This highlights the importance of stereochemistry in defining the pharmacological profile of these compounds. Similarly, for a class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine D2 receptor antagonist activity was found to be confined to the R-enantiomer. nih.gov

Mechanistic Investigations of Biological Activity Preclinical Research

Identification and Characterization of Molecular Targets

The initial phase of mechanistic investigation involves identifying the specific biomolecules with which 4-Amino-2-fluoro-5-methoxybenzamide interacts. This includes receptors, enzymes, and components of signaling cascades.

Ligand-Receptor Binding Studies and Allosteric Modulation

The benzamide (B126) scaffold is a common feature in many biologically active compounds known to bind with high affinity to various receptors. For instance, studies on related 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives have demonstrated potent dual antagonism for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov In these studies, modifications to the benzamide core, such as methylation of the amino group, significantly increased binding affinity for the dopamine D2 receptor while maintaining potent binding to the 5-HT3 receptor. nih.gov The (R)-enantiomer of one such derivative showed strong affinity for both receptors, highlighting the stereospecificity of these interactions. nih.gov These findings suggest that the this compound structure has the potential to be tailored for specific receptor interactions, a critical step in drug development.

Enzyme Inhibition Profiling and Mechanistic Enzymology (e.g., Thymidylate Synthase)

Enzymes are critical targets for anticancer therapies, and thymidylate synthase (TS) is a well-established target in this domain. TS catalyzes the sole de novo pathway for producing deoxythymidylate (dTMP), an essential precursor for DNA synthesis. nih.govelifesciences.org The inhibition of TS leads to disruption of DNA replication and cell death, particularly in rapidly proliferating cancer cells. nih.gov

The presence of a fluorine atom in this compound is significant, as fluorinated pyrimidines like 5-fluorouracil (B62378) are classic TS inhibitors. nih.govnih.gov For example, the anticancer drug gemcitabine, after being metabolized to dFdUMP, acts as a competitive inhibitor of TS. nih.gov Furthermore, novel strategies for TS inhibition have emerged, such as the development of compounds that destabilize the TS homodimer, shifting the equilibrium toward inactive monomers and promoting proteasomal degradation. elifesciences.org Given its fluorinated structure, a key area of investigation for this compound would be its potential to inhibit TS, either at the substrate-binding site or through allosteric mechanisms like dimer destabilization.

Modulation of Intracellular Signaling Pathways (e.g., Hedgehog Signaling Pathway, Smoothened Receptor)

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers, including basal cell carcinoma and medulloblastoma. nih.gov A key component of this pathway is the Smoothened (Smo) receptor, which, upon activation, translocates to the primary cilium to initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors. nih.govnih.gov

Derivatives featuring a 2-methoxybenzamide (B150088) skeleton have been specifically designed and synthesized as potent inhibitors of the Hh signaling pathway. nih.govnih.gov These compounds have been shown to effectively block the Hh pathway, with some achieving nanomolar IC50 values. nih.gov The mechanism of action involves targeting the Smo receptor, thereby preventing its essential translocation into the primary cilium. nih.gov This research strongly suggests that this compound, which contains this key 2-methoxybenzamide feature, is a prime candidate for investigation as a modulator of the Hh/Smo signaling cascade.

Cellular Pharmacodynamics and In Vitro Activity

Following the identification of molecular targets, research progresses to understanding the compound's effects on whole cells. In vitro assays using various cancer cell lines are employed to characterize its antiproliferative, cytotoxic, and apoptosis-inducing capabilities.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., Melanoma, Colorectal, Ovarian, Pancreatic Carcinoma)

Structurally related benzamide and fluorinated compounds have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. This indicates a broad potential for the this compound scaffold in oncology research. For example, novel 2-(4-aminophenyl)benzothiazoles with fluorine substitutions show potent, selective antitumor properties in breast and ovarian cancer models. nih.gov Similarly, 2-amino-1,4-naphthoquinone-benzamide derivatives have exhibited excellent cytotoxic activity against breast, pancreatic, and colon cancer cell lines, in some cases proving more potent than the standard chemotherapeutic cisplatin. nih.gov

Compound ClassCancer Cell LineCancer TypeObserved EffectReference
Sulfonyl-α-L-amino acid derivatives with anisamide scaffoldMCF7Breast AdenocarcinomaPotent Cytotoxicity ekb.eg
Sulfonyl-α-L-amino acid derivatives with anisamide scaffoldHEPG2Hepatocellular CarcinomaPotent Cytotoxicity ekb.eg
Sulfonyl-α-L-amino acid derivatives with anisamide scaffoldHCT116Colon CarcinomaModerate to Weak Cytotoxicity ekb.eg
Sulfonyl-α-L-amino acid derivatives with anisamide scaffoldPaCa2Pancreatic CarcinomaPotent Cytotoxicity ekb.eg
2-amino-1,4-naphthoquinone-benzamidesMDA-MB-231Breast CancerExcellent Cytotoxicity nih.gov
2-amino-1,4-naphthoquinone-benzamidesSUIT-2Pancreatic CancerModerate Cytotoxicity nih.gov
2-amino-1,4-naphthoquinone-benzamidesHT-29Colorectal AdenocarcinomaPotent Cytotoxicity (select compounds) nih.gov
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7, IGROV-1Breast, Ovarian CancerSignificant Tumor Growth Retardation nih.gov

Cell Cycle Perturbation and Apoptosis Induction Mechanisms

A hallmark of many effective anticancer agents is their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). Research into related benzamides provides a clear rationale for investigating these mechanisms for this compound.

A fluorinated benzamide derivative, FNA, was found to cause cell cycle arrest at the G2/M phase in HepG2 liver cancer cells, contributing to its antitumor activity. nih.gov The induction of apoptosis is another crucial mechanism. A 2-methoxy-5-amino-N-hydroxybenzamide, which is structurally very similar to the target compound, was shown to sensitize colon cancer cells to TRAIL-induced apoptosis. nih.gov This sensitization was achieved by upregulating the expression of Death Receptor 5 (DR5) and concurrently promoting the degradation of survivin, an anti-apoptotic protein. nih.gov These findings underscore the potential of the this compound structure to modulate key proteins involved in cell survival and death pathways.

Compound Class/NameCell LineMechanismReference
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HepG2Induction of G2/M phase cell cycle arrest and promotion of apoptosis. nih.gov
2-methoxy-5-amino-N-hydroxybenzamideColon Cancer CellsUpregulation of Death Receptor 5 (DR5) and downregulation of survivin, sensitizing cells to TRAIL-induced apoptosis. nih.gov
2-amino-1,4-naphthoquinone-benzamidesMDA-MB-231Apoptosis induction is a primary mechanism of cytotoxicity. nih.gov

Gene Expression Modulation and Proteomic Analysis

Comprehensive searches of available scientific literature did not yield specific studies on the gene expression modulation or proteomic analysis of this compound. The impact of this specific compound on the transcriptome and proteome of cells or organisms has not been publicly documented.

However, the broader class of substituted benzamides has been a subject of research, with some studies investigating their effects on gene and protein expression. For instance, certain benzamide derivatives, such as the selective class I histone deacetylase (HDAC) inhibitor Entinostat (a benzamide derivative), have been shown to regulate the expression of genes associated with critical cellular processes like angiogenesis in triple-negative breast cancer. mdpi.com Such compounds can upregulate tumor suppressor genes and anti-angiogenic gene expression, which in turn can lead to the suppression of metastasis and aggressive tumor characteristics. mdpi.com

Future research employing techniques such as microarray analysis or RNA-sequencing for transcriptomics, and mass spectrometry-based approaches for proteomics, would be necessary to elucidate the specific effects of this compound on gene and protein expression profiles.

In Vivo Preclinical Studies in Animal Models

There is a notable absence of published in vivo preclinical studies specifically investigating this compound in animal models. Consequently, direct evidence regarding its target engagement, biodistribution, and pathway inhibition in a living organism is not available in the current scientific literature. The following sections discuss general principles and findings for related classes of compounds to provide a contextual framework.

While no direct data exists for this compound, the biodistribution and melanin-binding properties of other benzamide derivatives have been explored, particularly in the context of melanoma. N-(2-Dialkylaminoethyl)benzamides, for example, have demonstrated a capacity to accumulate selectively in melanoma metastases. nih.gov This targeting effect is attributed to their affinity for melanin (B1238610). nih.gov

The investigation into the melanin-binding affinity of this compound would be a critical step in its preclinical evaluation, especially if it were to be considered for applications related to pigmented cells or tissues.

Table 1: Melanin Binding and Tyrosinase Inhibition by Selected Benzamide Derivatives

CompoundTargetFinding
N-(acryloyl)benzamide derivative 1aMushroom Tyrosinase36.71 ± 2.14% inhibition
N-(acryloyl)benzamide derivative 1jMushroom Tyrosinase25.99 ± 2.77% inhibition
N-(acryloyl)benzamide derivative 1aB16F10 melanoma cell tyrosinase59.70% inhibition at 25 µM
N-(acryloyl)benzamide derivative 1jB16F10 melanoma cell tyrosinase76.77% inhibition at 25 µM
N-(acryloyl)benzamide derivative 1aB16F10 melanoma cell melanin content47.97% decrease at 25 µM
N-(acryloyl)benzamide derivative 1jB16F10 melanoma cell melanin content61.77% decrease at 25 µM
Data sourced from a study on N-(acryloyl)benzamide derivatives and their effects on tyrosinase and melanogenesis. nih.gov

Specific in vivo studies on the pathway inhibition by this compound are not documented. However, research on other substituted benzamides has demonstrated their potential to modulate key signaling pathways implicated in diseases such as cancer.

For example, a series of N-substituted Sulfamoylbenzamide derivatives, designed based on the STAT3 inhibitor Niclosamide, have been shown to inhibit the IL-6/STAT3 signaling pathway. nih.gov The signal transducer and activator of transcription 3 (STAT3) is a well-recognized therapeutic target in oncology. nih.gov In a preclinical in vivo model, a lead compound from this series suppressed the growth of MDA-MB-231 xenograft tumors in nude mice. nih.gov This was achieved through the inhibition of STAT3 phosphorylation and the subsequent downregulation of its downstream target genes, leading to apoptosis and inhibition of cancer cell migration. nih.gov

Another class of novel benzamide derivatives has been evaluated as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. nih.gov Dysregulation of this pathway is a known driver in certain cancers. One of the lead compounds from this series demonstrated significant inhibition of Hedgehog signaling, comparable or superior to the known inhibitor GDC-0449. nih.gov

These examples underscore the potential for benzamide-based compounds to act as potent and specific pathway inhibitors in various disease models. Future in vivo studies would be essential to determine if this compound possesses similar activities and to identify the specific cellular pathways it may modulate.

Table 2: In Vivo Antitumor Activity of a STAT3 Inhibitor Benzamide Derivative

CompoundAnimal ModelTumor ModelFinding
Compound B12 (N-substituted Sulfamoylbenzamide)Nude MiceMDA-MB-231 XenograftSuppressed tumor growth at a dose of 30 mg/kg (i.g.)
Data sourced from a study on the discovery of N-substituted sulfamoylbenzamide derivatives as STAT3 inhibitors. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 4-Amino-2-fluoro-5-methoxybenzamide, and a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on binding energy. The functional groups of the compound are crucial for these interactions. For instance, the amino and benzamide (B126) groups can act as hydrogen bond donors and acceptors, while the phenyl ring can participate in hydrophobic or pi-stacking interactions. The fluorine atom can form halogen bonds or other electrostatic interactions, potentially increasing binding affinity. acs.org Docking studies on similar benzamide derivatives have successfully predicted binding modes and interactions with protein active sites, such as acetylcholinesterase. nih.gov

Table 1: Predicted Ligand-Target Interactions for this compound

Molecular FeaturePotential Interaction TypeInteracting Amino Acid Residues (Examples)
Benzamide (-C(=O)NH2)Hydrogen BondingAsp, Glu, Gln, Asn, Ser, Thr
Amino Group (-NH2)Hydrogen BondingAsp, Glu, Gln, Asn, Ser, Thr
Phenyl RingHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val, Ile
Methoxy (B1213986) Group (-OCH3)Hydrogen Bond Acceptor, HydrophobicAsn, Gln, Arg, Lys
Fluorine Atom (-F)Electrostatic, Halogen Bonding, HydrophobicSer, Thr, Arg, Lys

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

To develop a QSAR model for benzamide derivatives including this compound, a dataset of compounds with known biological activities (e.g., inhibitory concentrations) is required. nih.govacs.org For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecular structure, such as:

Physicochemical properties: LogP (lipophilicity), molar refractivity (MR), polarizability.

Topological indices: Describing molecular branching and connectivity.

Quantum chemical descriptors: Such as dipole moment and orbital energies (HOMO/LUMO).

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), an equation is generated that links the descriptors to the observed activity. scirp.orgnih.gov Such models have been successfully developed for various benzamide series to predict activities ranging from anti-leukotriene to antibacterial effects. nih.govnih.gov The resulting model can then be used to predict the activity of this compound and guide the design of more potent analogs.

Table 2: Key Molecular Descriptors for QSAR Analysis of this compound

Descriptor ClassSpecific DescriptorInformation Encoded
PhysicochemicalLogPLipophilicity and membrane permeability
PhysicochemicalMolar Refractivity (MR)Molecular volume and polarizability
ElectronicDipole MomentOverall polarity of the molecule
TopologicalWiener IndexMolecular branching and compactness
Quantum ChemicalHOMO/LUMO EnergiesElectron-donating/accepting ability and reactivity

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a class of active benzamides would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For this compound, the key pharmacophoric features would include:

One Aromatic Ring: The central benzene (B151609) ring.

Two Hydrogen Bond Donors: The primary amine (-NH2) and the amide (-NH-).

Three Hydrogen Bond Acceptors: The carbonyl oxygen (C=O), the methoxy oxygen, and the fluorine atom.

Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening . researchgate.net This process involves searching large databases of chemical compounds to identify other molecules that match the pharmacophore model. This is an efficient method for discovering new and structurally diverse compounds that are likely to be active at the same biological target. Hits from the virtual screen can then be subjected to more rigorous computational analysis, such as molecular docking, before being selected for chemical synthesis and biological testing.

Table 3: Pharmacophoric Features of this compound

Feature TypeContributing Functional GroupCount
Aromatic Ring (AR)Benzene Ring1
Hydrogen Bond Donor (HBD)Amine (NH2), Amide (NH)2
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen, Methoxy Oxygen, Fluorine3
Hydrophobic Feature (HY)Benzene Ring1

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules from first principles. scispace.comindexcopernicus.com

Conformational Analysis of this compound involves calculating the relative energies of different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-C bond connecting the benzamide group to the ring. These calculations can identify the most stable, low-energy conformation of the molecule, which is often the biologically active form. Studies on similar substituted aromatic compounds have shown that intramolecular hydrogen bonding can play a significant role in determining the preferred conformation. rsc.orgmdpi.com

Reactivity Prediction is achieved by analyzing parameters derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. nih.gov Additionally, DFT can be used to calculate the molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for metabolic reactions or intermolecular interactions.

Table 4: Parameters from Quantum Chemical Calculations and Their Significance

ParameterMethod of CalculationPredicted Property
Total EnergyDFT (e.g., B3LYP)Conformational stability
HOMO EnergyDFTElectron-donating ability, susceptibility to oxidation
LUMO EnergyDFTElectron-accepting ability, susceptibility to reduction
HOMO-LUMO GapDFTChemical reactivity and kinetic stability
Molecular Electrostatic Potential (MEP)DFTSites for electrophilic and nucleophilic attack
Mulliken Atomic ChargesDFTPartial charge distribution on each atom

Advanced Analytical Methodologies in Chemical Biology Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 4-Amino-2-fluoro-5-methoxybenzamide from reaction mixtures and for the quantification of its purity. These techniques are foundational in both the synthesis and quality control phases of research.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. While specific HPLC chromatograms for this exact compound are not widely published, established methods for structurally similar benzamide (B126) derivatives provide a strong basis for developing a robust analytical protocol.

A typical HPLC method would employ a reverse-phase C18 column, which separates compounds based on their hydrophobicity. For a molecule like this compound, a gradient elution with a mobile phase consisting of an aqueous component (such as water with a small percentage of a modifying acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic component (typically acetonitrile (B52724) or methanol) would be effective. Detection is commonly achieved using a UV detector, set at a wavelength where the benzamide chromophore exhibits maximum absorbance.

The purity of a sample of this compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For reaction monitoring, small aliquots of the reaction mixture can be injected at various time points to track the consumption of starting materials and the formation of the product, allowing for optimization of reaction conditions.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Amides

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are vital for the unambiguous determination of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the amine protons, the methoxy (B1213986) protons, and the amide protons. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The fluorine atom would cause characteristic splitting of the signals of nearby protons.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbon attached to the fluorine, and the carbons of the aromatic ring would be diagnostic.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values and may differ from experimental data. The actual spectrum would provide precise chemical shifts and coupling constants.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5100 - 155
NH₂4.0 - 5.0 (broad)-
OCH₃~3.9~56
CONH₂7.0 - 8.0 (broad)~168

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Using a technique like electrospray ionization (ESI), the molecule would typically be observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. The resulting fragment ions would correspond to the loss of specific functional groups, such as the amide group or the methoxy group, providing further confirmation of the molecule's structure.

Table 3: Expected Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular Formula C₈H₉FN₂O₂
Monoisotopic Mass 184.065 g/mol
[M+H]⁺ (ESI-MS) m/z 185.072
Key Fragmentation Pathways Loss of NH₃, Loss of CH₃O•, Loss of CONH₂

Biophysical Techniques for Ligand-Target Interaction Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of a ligand to a target protein immobilized on a sensor chip. An SPR experiment with this compound would provide real-time data on its association and dissociation rates with its target, from which the equilibrium dissociation constant (Kd) can be calculated.

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes that occur upon binding of a ligand to a protein in solution. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of binding. This information can reveal the driving forces behind the binding event.

Table 4: Representative Data from Biophysical Analysis of a Small Molecule-Protein Interaction

Technique Parameter Measured Illustrative Value
Surface Plasmon Resonance (SPR) Association Rate (ka)1 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd)1 x 10⁻³ s⁻¹
Dissociation Constant (Kd)10 nM
Isothermal Titration Calorimetry (ITC) Binding Affinity (Ka)1 x 10⁸ M⁻¹
Enthalpy Change (ΔH)-10 kcal/mol
Stoichiometry (n)1:1

Future Research Directions and Unexplored Avenues

Development of Next-Generation Benzamide-Based Therapeutics

The core structure of 4-Amino-2-fluoro-5-methoxybenzamide is ripe for modification to create next-generation therapeutics with enhanced efficacy, selectivity, and novel mechanisms of action. Research in this area is likely to focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the amine, fluoro, and methoxy (B1213986) groups, as well as the benzamide (B126) core itself, affect biological activity is crucial. This could involve synthesizing a library of derivatives to identify key structural requirements for potent and selective activity against new and existing targets. tandfonline.com For example, studies on other benzamides have shown that the nature and position of substituents on the benzene (B151609) ring are critical for activity, such as inhibiting enzymes like histone deacetylases (HDACs). tandfonline.com

Targeted Drug Conjugates: The benzamide moiety can serve as a vehicle for targeted therapies. Future work could involve conjugating it to other molecules to create antibody-drug conjugates (ADCs) or radioconjugates. astrazeneca.com ADCs, for instance, combine the targeting precision of antibodies with the therapeutic power of small molecules, potentially redefining treatment regimens. astrazeneca.com Fluorinated benzamide derivatives have already shown promise in targeting melanoma for diagnostic imaging, a concept that could be expanded for therapeutic purposes. plos.org

Genomic Medicines: Advances in genomic medicine open the door to targeting the genetic drivers of diseases. astrazeneca.com The this compound scaffold could be incorporated into nucleotide-based modalities like oligonucleotides or RNA-based therapies to alter the course of genetic diseases. astrazeneca.com

Investigation of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly appreciated concept in drug discovery, particularly for complex diseases like cancer and central nervous system disorders. nih.gov Future research should proactively investigate the polypharmacological profile of this compound.

Multi-Target Profiling: It is essential to screen the compound against a wide panel of receptors, enzymes, and ion channels to build a comprehensive interaction map. This can uncover unexpected therapeutic opportunities and potential side effects. The 4-aminoquinoline (B48711) scaffold, which is structurally related, has been explored for polypharmacological effects against malaria, cancer, and tuberculosis. nih.gov Similarly, certain benzamide derivatives have been designed as dual inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) for potential use in Alzheimer's disease. nih.gov

Understanding Off-Target Effects: Identifying unintended interactions is critical. While some off-target effects can be beneficial (polypharmacology), others can lead to toxicity. A thorough investigation can help in designing out undesirable interactions in next-generation molecules while retaining or enhancing beneficial multi-target activity.

Exploration of New Disease Indications Beyond Current Research Focus

The benzamide class of compounds has demonstrated a wide array of biological activities, suggesting that this compound could be repurposed for new medical applications beyond its initial research focus.

Anti-Infective Agents: Benzamides have been investigated as potent inhibitors of the bacterial cell division protein FtsZ. nih.govnih.gov This presents a promising avenue for developing new antibiotics, especially against multidrug-resistant bacteria like MRSA. nih.gov

Neurodegenerative and Inflammatory Diseases: Recent studies have shown that benzimidazole (B57391) derivatives, which share structural similarities, can act as inhibitors of the NLRP3 inflammasome, offering neuroprotection in models of neurodegeneration. nih.gov This suggests a potential role for this compound in treating neuroinflammatory conditions.

Oncology: The benzamide structure is a key feature in many anticancer agents, including PARP inhibitors and HDAC inhibitors. tandfonline.cominnovareacademics.in Furthermore, benzamides are known to have radiosensitizing properties, potentially enhancing the effectiveness of radiation therapy by inducing apoptosis and accumulating DNA damage in tumor cells. nih.gov The specific substitutions on this compound could be optimized for these oncological applications.

Potential New IndicationRationale Based on Benzamide ClassKey Molecular Target(s)
Bacterial Infections Derivatives show potent inhibition of bacterial cell division. nih.govnih.govFtsZ nih.govnih.gov
Neuroinflammation Related structures inhibit key inflammatory pathways. nih.govNLRP3 Inflammasome nih.gov
Cancer (as monotherapy) Core structure is present in multiple approved and investigational cancer drugs. tandfonline.cominnovareacademics.inPARP, HDACs tandfonline.cominnovareacademics.in
Cancer (as adjuvant) Benzamides can act as radiosensitizers, increasing the efficacy of radiation. nih.govDNA Damage Response Pathways nih.gov
Melanoma Fluorinated benzamides show high affinity for melanin (B1238610). plos.orgMelanin plos.org

Application of Artificial Intelligence and Machine Learning in Benzamide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can significantly accelerate the development of therapeutics based on the this compound scaffold. researchgate.netnih.gov

Predictive Modeling: AI/ML algorithms can analyze vast datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of novel derivatives, saving time and resources. rsc.org

De Novo Design: Generative AI models can design entirely new molecules based on the benzamide core, optimized for specific properties like high target affinity and low predicted toxicity. nih.gov

Computational Screening and Docking: AI can enhance virtual screening to predict how well new benzamide derivatives will bind to specific biological targets. innovareacademics.innih.gov For instance, molecular docking has been used to assess the binding affinity of benzamide derivatives to targets like PARP1, showing interactions comparable to standard drugs. innovareacademics.in These computational approaches can prioritize the most promising candidates for synthesis and laboratory testing. nih.govresearchgate.net

Overcoming Acquired Resistance in Biological Systems

A significant challenge in therapy is the development of acquired resistance. researchgate.net Future research must anticipate and address potential resistance mechanisms to drugs derived from this compound.

Identifying Resistance Mechanisms: If the compound targets a specific protein, such as FtsZ in bacteria or a kinase in cancer cells, resistance is likely to emerge through mutations in the gene encoding that protein. nih.gov Studies on benzimidazole resistance in nematodes show that mutations in the target protein, beta-tubulin, are a primary driver of resistance. biorxiv.orgnih.gov It is crucial to identify these potential mutations early.

Developing Resistance-Resistant Analogs: Once resistance mechanisms are understood, new analogs can be designed to overcome them. This might involve creating molecules that bind to the target in a different way or that inhibit efflux pumps, which are cellular transporters that can remove drugs from the cell, conferring resistance. nih.gov For example, the benzamide derivative VKNG-2 has been shown to inhibit the ABCG2 transporter, restoring the efficacy of chemotherapeutic drugs in resistant cancer cells. nih.gov

Combination Therapies: Combining a this compound-based drug with another agent that has a different mechanism of action is a proven strategy to delay or overcome resistance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-2-fluoro-5-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis starts with 2,4-difluorobenzonitrile, where the 4-fluoro group is substituted with an amino group via nucleophilic aromatic substitution (e.g., using NH₃/MeOH under reflux). Subsequent methoxylation at the 5-position is achieved via Ullmann coupling with CuI and a methoxy donor. Final hydrolysis of the nitrile to the benzamide is performed using H₂SO₄/H₂O at 80–100°C. Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. For example, excess methoxy donor improves regioselectivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR are used to verify substituent positions (e.g., fluorine-induced splitting patterns at C2 and methoxy resonance at δ ~3.8 ppm). 19F^{19}\text{F} NMR confirms fluorine substitution .
  • HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) assesses purity (>98% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₈H₉FN₂O₂; [M+H]⁺ = 201.0774) .

Q. How does the compound’s solubility impact experimental design?

  • Methodological Answer : The hydrochloride salt form enhances aqueous solubility (e.g., 10–15 mg/mL in PBS at pH 7.4), facilitating in vitro assays. For organic solvents, DMSO is preferred (solubility ~50 mM). Storage at –20°C under desiccation prevents hydrolysis of the methoxy group .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) models interactions with enzymes like histone deacetylases (HDACs). The fluorine atom’s electronegativity and methoxy group’s steric effects are parameterized to assess binding affinity. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites .

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Validate using standardized protocols:

  • Kinetic Assays : Monitor substrate depletion (e.g., fluorogenic HDAC substrates) at varying inhibitor concentrations.
  • Control Experiments : Include known inhibitors (e.g., SAHA) and assess off-target effects via counter-screens .

Q. How does modifying the methoxy group affect bioactivity?

  • Methodological Answer : Replace the methoxy group with ethoxy or hydroxyl groups via demethylation (BBr₃ in DCM) to study structure-activity relationships (SAR). Compare IC₅₀ values in enzyme assays and logP (lipophilicity) via shake-flask experiments. For example, hydroxylation may enhance water solubility but reduce membrane permeability .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer : Key issues include:

  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (ethanol/water).
  • Byproduct Management : Optimize reaction time to minimize di-fluoro byproducts (monitored via LC-MS).
  • Yield Consistency : Use flow chemistry for nitrile hydrolysis to improve reproducibility .

Q. How to design a robust in vitro-to-in vivo translation plan for this compound?

  • Methodological Answer :

  • Pharmacokinetics (PK) : Assess metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms).
  • Toxicity : Perform Ames tests for mutagenicity and hemolysis assays.
  • Formulation : Use PEGylated nanoparticles to enhance bioavailability if solubility limits in vivo efficacy .

Notes

  • Advanced questions emphasize mechanistic insights, reproducibility, and translational challenges.
  • Contradictions in synthesis or bioactivity data require rigorous validation via orthogonal methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.